7-Chloro Epinastine Hydrochloride

Description

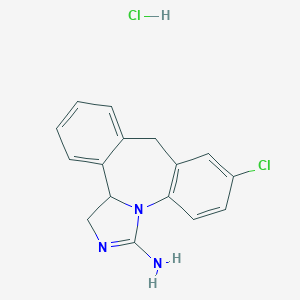

Structure

3D Structure of Parent

Properties

IUPAC Name |

16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQNTLALARIPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608615 | |

| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80012-45-9 | |

| Record name | 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80012-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Process-Related Impurity

An In-depth Technical Guide to the Chemical Properties of 7-Chloro Epinastine Hydrochloride

This guide provides a detailed exploration of the chemical properties, synthesis, and analytical characterization of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support robust analytical method development and quality control.

This compound (CAS No. 80012-45-9) is a chlorinated derivative and a designated process-related impurity of Epinastine Hydrochloride, a well-established second-generation H1-receptor antagonist and mast cell stabilizer.[1] In the landscape of pharmaceutical manufacturing and regulatory affairs, the precise identification, quantification, and control of such impurities are paramount. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, this compound serves a critical function not as a therapeutic agent, but as a high-purity reference standard.[1] Its availability is essential for the development and validation of stability-indicating analytical methods required for Abbreviated New Drug Applications (ANDA) and for routine quality control (QC) during the commercial production of Epinastine Hydrochloride.[1] Understanding its distinct chemical properties is the foundation for achieving this level of analytical control.

Chemical Identity and Physicochemical Properties

The core of 7-Chloro Epinastine is the rigid, tetracyclic dibenz[c,f]imidazo[1,5-a]azepine scaffold.[1] The key structural modification is the introduction of a chlorine atom at the 7-position of this framework. This substitution significantly alters the molecule's electronic distribution and physicochemical characteristics compared to the parent drug, Epinastine.[1]

Structural and Molecular Data

| Property | This compound | Epinastine Hydrochloride (Parent Drug) |

| IUPAC Name | 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[2][3] | 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride[4] |

| Synonyms | Epinastine Impurity 3[2] | Alesion, Elestat, WAL-801CL[4] |

| CAS Number | 80012-45-9[1][2][3] | 108929-04-0[4][5][6] |

| Molecular Formula | C₁₆H₁₅Cl₂N₃[2] (or C₁₆H₁₄ClN₃ · HCl[3]) | C₁₆H₁₆ClN₃[4] (or C₁₆H₁₅N₃ · HCl[7]) |

| Molecular Weight | 320.22 g/mol [8] | 285.77 g/mol [4][5][6] |

| Chemical Structure | Epinastine core with Cl at 7-position | Dibenz[c,f]imidazo[1,5-a]azepine core |

Physicochemical Characteristics: A Comparative Analysis

Direct experimental data for the physicochemical properties of this compound are not extensively published, a common scenario for a non-commercial impurity standard. However, we can infer its properties based on the well-documented data for Epinastine HCl and fundamental chemical principles. The addition of a chlorine atom to the aromatic ring is expected to increase the molecule's molecular weight and lipophilicity (LogP).

| Property | This compound (Predicted/Inferred) | Epinastine Hydrochloride (Reported Values) | Rationale for Predicted Difference |

| Melting Point (°C) | Expected to be different from parent drug | 273-275[5][6] | Changes in crystal lattice energy due to the chloro substituent will alter the melting point. |

| pKa | Expected to be slightly lower than parent drug | 11.2 (for Epinastine base)[5] | The electron-withdrawing nature of chlorine may slightly reduce the basicity of the nearby nitrogen atoms. |

| LogP | Expected to be higher than parent drug | -0.70 (octanol/buffer, pH 7.4 for Epinastine base)[5] | The chloro group increases the lipophilicity of the molecule. |

| Solubility | Likely soluble in methanol and acetonitrile. Lower aqueous solubility than parent drug is expected. | H₂O: ≥56 mg/mL; EtOH: ≥56.8 mg/mL; DMSO: ≥13.4 mg/mL[9]; Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (~30 mg/mL).[7] | Increased lipophilicity typically leads to decreased solubility in aqueous media. |

Synthesis and Purification

The synthesis of this compound is a targeted process designed to produce a high-purity standard for analytical use. The strategy hinges on the regioselective chlorination of the Epinastine core.

Core Synthetic Strategy: Electrophilic Aromatic Substitution

The construction of the tetracyclic Epinastine backbone is the initial phase, often achieved through multi-step sequences reported in various patents.[10] The crucial step for producing the 7-chloro derivative is the regioselective introduction of the chlorine atom. This is accomplished via an electrophilic aromatic substitution reaction.[1]

-

Causality of Regioselectivity : The dibenz[c,f]imidazo[1,5-a]azepine ring system is activated towards electrophilic attack. The amino group (-NH₂) at the 3-position of the imidazole ring is an activating group that directs incoming electrophiles to the para-position on the adjacent benzene ring. This corresponds to the 7-position of the tetracyclic system, ensuring high regioselectivity of the chlorination reaction.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H15Cl2N3 | CID 20552897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alentris.org [alentris.org]

- 4. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Epinastine [drugfuture.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound - SRIRAMCHEM [sriramchem.com]

- 9. apexbt.com [apexbt.com]

- 10. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]

7-Chloro Epinastine Hydrochloride CAS number 80012-45-9

An In-Depth Technical Guide to 7-Chloro Epinastine Hydrochloride (CAS 80012-45-9): Synthesis, Analysis, and Regulatory Significance

Introduction: Defining a Critical Analytical Standard

This compound, identified by the CAS number 80012-45-9, is a chlorinated derivative and a key process-related impurity of Epinastine Hydrochloride.[1] While not intended for therapeutic use itself, this compound is of paramount importance to researchers, scientists, and drug development professionals.[1] Its primary role is that of a high-purity reference standard, indispensable for the analytical method development, validation, and quality control (QC) essential for the commercial production of Epinastine Hydrochloride.[1][2]

The parent compound, Epinastine, is a second-generation antihistamine and mast cell stabilizer used clinically, most often in ophthalmic solutions, to treat the symptoms of allergic conjunctivitis.[3][4][5] The safety and efficacy of Epinastine formulations are directly linked to the purity of the active pharmaceutical ingredient (API). Therefore, the precise detection and quantification of impurities like this compound are critical for ensuring the quality of the final pharmaceutical product and for meeting stringent regulatory requirements, such as those for Abbreviated New Drug Applications (ANDAs).[1] This guide provides a comprehensive technical overview of its physicochemical properties, the pharmacological context of its parent compound, its synthetic origins, and its crucial application in analytical chemistry.

Physicochemical Profile and Molecular Structure

The molecular architecture of this compound is based on the rigid, three-dimensional dibenz[c,f]imidazo[1,5-a]azepine scaffold.[1] The key structural distinction from the parent Epinastine molecule is the introduction of a chlorine atom at the 7-position of this heterocyclic system. This substitution, achieved through electrophilic aromatic substitution, alters the molecule's physicochemical properties, including its molecular weight and lipophilicity, making it a distinct chemical entity that must be monitored during drug manufacturing.[1]

| Property | Value | Source(s) |

| CAS Number | 80012-45-9 | [1][6][7] |

| Molecular Formula | C₁₆H₁₅Cl₂N₃ (or C₁₆H₁₄ClN₃·HCl) | [7][8][9] |

| Molecular Weight | ~320.2 g/mol | [1][7][8] |

| IUPAC Name | 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride | [8][10] |

| Synonyms | Epinastine Impurity 3 | [8] |

| Core Scaffold | Dibenz[c,f]imidazo[1,5-a]azepine | [1] |

Pharmacological Context: The Parent Compound, Epinastine Hydrochloride

To appreciate the significance of 7-Chloro Epinastine as an impurity, one must first understand the mechanism of the active drug, Epinastine. Epinastine is a direct, selective histamine H1 receptor antagonist and an inhibitor of histamine release from mast cells.[3][11][12] This dual mechanism of action makes it highly effective in mitigating the symptoms of allergic reactions.

Mechanism of Action:

-

H1 Receptor Antagonism: During an allergic response, histamine is released and binds to H1 receptors, triggering vasodilation, increased vascular permeability, itching, and other allergic symptoms.[3] Epinastine competitively blocks these receptors, preventing histamine from exerting its effects.[13]

-

Mast Cell Stabilization: Epinastine stabilizes the membrane of mast cells, inhibiting the degranulation process that releases histamine and other inflammatory mediators like leukotrienes and prostaglandins.[5][13]

Epinastine also demonstrates some affinity for the histamine H2, α1, α2-adrenergic, and 5-HT2 receptors, though its primary activity is through H1 antagonism.[3][11][14] Unlike first-generation antihistamines, its chemical structure prevents it from readily crossing the blood-brain barrier, thus avoiding sedative effects.[5][13][15]

Synthetic Pathways and the Formation of an Impurity

The synthesis of Epinastine involves the construction of its complex tetracyclic core. The formation of 7-Chloro Epinastine is typically a result of a regioselective halogenation step during the synthesis process.[1] The dibenzo[c,f]imidazo[1,5-a]azepine ring system is susceptible to electrophilic aromatic substitution. The activating groups on the ring can direct chlorinating agents to the 7-position, leading to the formation of this specific impurity.

While multiple synthetic routes for Epinastine exist, a common strategy involves the cyclization of a precursor molecule.[15][16][17] The introduction of the chlorine atom can occur if chlorinating agents are present or if specific chlorinated starting materials are used. Controlling the reaction conditions and purification steps is crucial to minimize the level of this and other process-related impurities.

The Critical Role of 7-Chloro Epinastine HCl in Pharmaceutical Analysis

The primary application of this compound is as a certified reference material for analytical purposes.[1] In pharmaceutical development, controlling impurities is a core requirement of regulatory bodies worldwide to ensure drug safety and efficacy.

Applications in Drug Development:

-

Method Development & Validation: It is used to develop and validate the specificity of analytical methods, most notably High-Performance Liquid Chromatography (HPLC), ensuring the method can accurately separate the impurity from the main API and other related substances.[2][18]

-

Quality Control (QC): In routine QC testing of Epinastine API batches, this reference standard is used to confirm the identity and quantify the presence of the 7-chloro impurity, ensuring that it remains below the acceptance limits defined by pharmacopeial standards.[1]

-

Stability Studies: It helps in stability-indicating assays to track the formation of degradation products and impurities under various stress conditions (e.g., acid, base, oxidation, heat).[18]

Analytical Methodology: A Protocol for HPLC-Based Quantification

A validated, stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for the analysis of Epinastine and its impurities.[18] The method must be able to resolve this compound from the Epinastine peak and any other potential impurities or degradants.

Below is a representative step-by-step protocol for such an analysis.

Experimental Protocol: RP-HPLC for Impurity Profiling

-

Preparation of Solutions:

-

Mobile Phase A: Prepare a solution of 0.01 M potassium dihydrogen phosphate (KH₂PO₄). Adjust the pH to 5.2 using dilute phosphoric acid.[18] Filter and degas.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

-

Diluent: Prepare a mixture of the Mobile Phase A and Mobile Phase B in a suitable ratio (e.g., 50:50 v/v).

-

Standard Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).

-

Sample Solution: Accurately weigh and dissolve the Epinastine HCl API sample in the diluent to obtain a target concentration (e.g., 100 µg/mL).

-

-

Chromatographic Conditions:

-

A gradient method is typically employed to ensure adequate separation of all compounds.

-

| Parameter | Specification | Rationale |

| Column | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides excellent hydrophobic retention and resolution for this class of compounds.[18] |

| Mobile Phase | Gradient elution with Mobile Phase A and B | Allows for the separation of compounds with different polarities, from the more polar Epinastine to potentially less polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[19][20] |

| Detection | UV at 254 nm or 262 nm | These wavelengths provide good absorbance for the aromatic system in Epinastine and its derivatives.[18][19] |

| Column Temp. | Ambient or controlled (e.g., 25 °C) | Ensures reproducible retention times. |

| Injection Vol. | 10-20 µL | Standard volume for analytical HPLC. |

-

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition.

-

Perform a blank injection (diluent) to ensure no system peaks interfere.

-

Inject the standard solution to determine the retention time and response factor for this compound.

-

Inject the sample solution.

-

Identify the peaks corresponding to Epinastine and 7-Chloro Epinastine based on their retention times relative to the standard.

-

-

Calculation:

-

Calculate the percentage of the 7-Chloro Epinastine impurity in the API sample using the peak areas and the known concentration of the reference standard.

-

Conclusion

This compound (CAS 80012-45-9) serves as a quintessential example of the importance of impurity reference standards in modern pharmaceutical science. While it is a byproduct of the synthesis of the anti-allergic agent Epinastine, its availability as a high-purity standard is fundamental to guaranteeing the quality, safety, and regulatory compliance of the final drug product. For researchers and drug development professionals, a thorough understanding of its origin, properties, and analytical application is not merely academic but a practical necessity in the rigorous process of bringing a safe and effective medication to market.

References

-

PubChem. Epinastine Hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Pharmaffiliates. CAS No : 80012-45-9 | Product Name : this compound. [Link]

-

Fujimura M, et al. Antitussive Effects of the H1-receptor Antagonist Epinastine in Patients With Atopic Cough (Eosinophilic Bronchitis). Arzneimittelforschung. 2003;53(3):191-5. [Link]

-

Singh, S., & Nizami, A. A. (2023). Epinastine. In StatPearls. StatPearls Publishing. [Link]

-

Alentris Research Pvt. Ltd. This compound - API Impurities. [Link]

-

Kim, S. Y., et al. (2008). A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. Bulletin of the Korean Chemical Society, 29(10), 2031-2033. [Link]

-

Pharmaffiliates. Epinastine-impurities. [Link]

-

Kumar, P., et al. (2012). A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 229-234. [Link]

-

PharmaCompass. Epinastin HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals. [Link]

-

Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride? [Link]

- Google Patents. CN112028897A - Synthesis method of epinastine hydrochloride.

-

El-Didamony, A. M., et al. (2014). Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1018. [Link]

-

RxList. Epinastine Hydrochloride Ophthalmic Solution: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]

-

ResearchGate. Three analytical methods for determination of epinastine hydrochloride in bulk and in ophthalmic solutions. [Link]

-

Patsnap Eureka. Synthetic method of epinastine hydrochloride. [Link]

-

PharmaCompass. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

Drugs.com. Epinastine HCl Ophthalmic Solution: Package Insert / Prescribing Info / MOA. [Link]

-

DailyMed. EPINASTINE HYDROCHLORIDE solution/ drops. U.S. National Library of Medicine. [Link]

- Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound - SRIRAMCHEM [sriramchem.com]

- 3. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. CAS:80012-45-9 FT-0664669 this compound Product Detail Information [finetechchem.com]

- 8. This compound | C16H15Cl2N3 | CID 20552897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. alentris.org [alentris.org]

- 11. drugs.com [drugs.com]

- 12. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 14. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 15. researchgate.net [researchgate.net]

- 16. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]

- 17. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 18. hakon-art.com [hakon-art.com]

- 19. jocpr.com [jocpr.com]

- 20. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Synthesis of 7-Chloro Epinastine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloro Epinastine Hydrochloride is a chlorinated derivative and a significant process-related impurity of Epinastine, a well-established second-generation H1-receptor antagonist and mast cell stabilizer.[1][2] Its synthesis is of paramount importance for the development of high-purity reference standards essential for analytical method validation, quality control in drug manufacturing, and further pharmacological investigation.[1] This guide provides a comprehensive, technically-grounded methodology for the synthesis of this compound, focusing on a logical, multi-step approach that begins with the construction of the core dibenzo[b,e]azepine framework, proceeds through the formation of the tetracyclic Epinastine intermediate, and culminates in a regioselective chlorination and final salt formation. The protocols herein are designed to be self-validating, emphasizing in-process controls and rigorous characterization to ensure the integrity of the final compound.

Strategic Overview: The Synthetic Rationale

The synthesis of this compound is a multi-stage endeavor that hinges on two core strategic phases:

-

Construction of the Tetracyclic Epinastine Core: The foundational challenge is the assembly of the 9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine system. Our approach leverages a convergent strategy, starting from the well-characterized dibenzo[b,e]azepine backbone. This tricyclic system is functionalized with an aminomethyl group, which serves as the critical precursor for the subsequent annulation of the imidazole ring.

-

Regioselective Electrophilic Aromatic Substitution: With the Epinastine core in hand, the subsequent critical transformation is the introduction of a chlorine atom at the C-7 position. The inherent electronic properties of the tetracyclic system must be exploited to direct the chlorination to the desired position with high fidelity. The amino group within the imidazole moiety acts as an activating group, directing the incoming electrophile to the para-position on the adjacent aromatic ring, which corresponds to the C-7 position.[1]

This strategy is designed to build complexity systematically, with purification and characterization checkpoints at key intermediate stages to ensure the success of the overall synthesis.

Synthetic Workflow Diagram

Caption: A flowchart of the multi-stage synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols involve hazardous materials, including cyanogen bromide, which is highly toxic. All procedures must be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of the Dibenzo[b,e]azepine Core

Step 1.1: Acylation of 2-Benzylaniline

The synthesis initiates with the acylation of commercially available 2-benzylaniline. This reaction introduces the two-carbon unit required for the subsequent cyclization to form the seven-membered azepine ring.

-

Protocol:

-

To a stirred solution of 2-benzylaniline (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (N₂), add a weak base such as pyridine (1.2 eq.). The base is critical for neutralizing the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[3]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of 2-chloroacetyl chloride (1.1 eq.) in the same solvent dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-benzylphenyl)-2-chloroacetamide, which can be purified by recrystallization.

-

Step 1.2: Dehydrative Cyclization to form 6-(Chloromethyl)-11H-dibenzo[b,e]azepine

This intramolecular Friedel-Crafts-type reaction constructs the central seven-membered ring.

-

Protocol:

-

Mix the N-(2-benzylphenyl)-2-chloroacetamide (1.0 eq.) with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus pentachloride (PCl₅).[3]

-

Heat the mixture, typically to 80-120 °C, for several hours. The reaction progress should be monitored by TLC or HPLC.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the aqueous solution with a strong base (e.g., NaOH) to a pH of 8-9.

-

Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purification is typically achieved via column chromatography.

-

Part 2: Elaboration to the Epinastine Core

Step 2.1: Synthesis of 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine

This intermediate is the key precursor for the final cyclization. An improved industrial method avoids hazardous reagents like sodium cyanide by using a phthalimide-protected intermediate.[4]

-

Protocol:

-

React 6-(chloromethyl)-11H-dibenzo[b,e]azepine (1.0 eq.) with potassium phthalimide (1.1 eq.) in a polar aprotic solvent like DMF at elevated temperature to form the phthalimidomethyl derivative.

-

The resulting intermediate is then reduced. A common method involves using a reducing agent like sodium borohydride to selectively reduce the imine bond of the azepine ring.[5]

-

The phthalyl protecting group is subsequently removed via hydrazinolysis (using hydrazine hydrate) or acid hydrolysis to liberate the primary amine, yielding 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine.[4]

-

Step 2.2: Imidazole Annulation to form Epinastine

The final ring is formed via a cyclization reaction with cyanogen bromide. This reaction is highly effective but requires stringent safety measures due to the extreme toxicity of the reagent.

-

Protocol:

-

Dissolve 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (1.0 eq.) in a suitable solvent such as methyl tertiary butyl ether or methanol.[5]

-

Cool the solution to 0-5 °C.

-

Carefully add cyanogen bromide (1.0-1.2 eq.) portion-wise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[5]

-

The product, Epinastine hydrobromide, often precipitates from the solution. It can be collected by filtration.

-

To obtain the free base, the hydrobromide salt is dissolved in water, basified with an aqueous base (e.g., NaOH), and the free Epinastine is extracted with an organic solvent.

-

Part 3: Final Chlorination and Salt Formation

Step 3.1: Regioselective Chlorination of Epinastine

This step introduces the chlorine atom at the desired C-7 position through electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is a suitable and relatively safe chlorinating agent for this purpose.

-

Protocol:

-

Dissolve Epinastine free base (1.0 eq.) in a solvent such as dichloromethane or acetonitrile.

-

Add N-Chlorosuccinimide (1.0-1.1 eq.) to the solution at room temperature.

-

Stir the reaction for 8-12 hours. Monitor the reaction for the disappearance of the starting material and the formation of the product by HPLC. The activating effect of the imidazole's amino group directs the chlorination to the para (C-7) position.[1]

-

Upon completion, wash the reaction mixture with aqueous sodium bisulfite solution to quench any unreacted NCS, followed by a wash with water and brine.

-

Dry the organic layer and concentrate under vacuum to yield crude 7-Chloro Epinastine free base. Purification can be performed by column chromatography if necessary.

-

Step 3.2: Formation of this compound

The final step is the conversion of the purified free base into its stable and water-soluble hydrochloride salt.

-

Protocol:

-

Dissolve the purified 7-Chloro Epinastine free base in a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Slowly add a solution of hydrochloric acid in ether or IPA dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.

-

Data Summary and Characterization

| Step | Starting Material | Key Reagent(s) | Product | Molecular Formula | Molecular Weight ( g/mol ) | Anticipated Yield |

| 1.1 | 2-Benzylaniline | 2-Chloroacetyl chloride | N-(2-Benzylphenyl)-2-chloroacetamide | C₁₅H₁₄ClNO | 259.73 | 85-95% |

| 1.2 | N-(2-Benzylphenyl)-2-chloroacetamide | PPA / PCl₅ | 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | C₁₅H₁₂ClN | 241.72 | 70-80% |

| 2.1 | 6-(Chloromethyl)-11H-dibenzo[b,e]azepine | Phthalimide, Hydrazine | 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine | C₁₅H₁₆N₂ | 224.30 | 60-75% (over steps) |

| 2.2 | 6-(Aminomethyl)...azepine | Cyanogen Bromide | Epinastine (Free Base) | C₁₆H₁₅N₃ | 249.31 | 80-90% |

| 3.1 | Epinastine | N-Chlorosuccinimide | 7-Chloro Epinastine (Free Base) | C₁₆H₁₄ClN₃ | 283.76 | 75-85% |

| 3.2 | 7-Chloro Epinastine | Hydrochloric Acid | This compound | C₁₆H₁₅Cl₂N₃ | 320.22[6] | >95% |

Trustworthiness: A Self-Validating Protocol

The scientific integrity of this synthesis relies on rigorous in-process controls and analytical validation at each critical stage.

-

Chromatographic Monitoring: TLC and HPLC are indispensable for monitoring reaction progress, identifying the formation of byproducts, and ensuring the consumption of starting materials.

-

Structural Confirmation: The identity and structure of each key intermediate and the final product must be unequivocally confirmed using modern spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, including the successful regioselective installation of the chlorine atom in the final step by observing characteristic shifts and coupling patterns in the aromatic region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compounds, confirming their elemental composition at each stage.

-

-

Purity Assessment: The purity of the final this compound API reference standard must be determined quantitatively using a validated HPLC method, typically aiming for a purity of ≥98%.

By integrating these analytical checkpoints, the protocol becomes a self-validating system, ensuring that any deviation is detected early and that the final product meets the required specifications for its intended use as a reference standard.

References

- CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents.

- CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents.

- Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents.

-

Improvement of the Synthetic Route for Epinastine Antihistamine - ResearchGate. Available at: [Link]

-

A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate - ResearchGate. Available at: [Link]

-

Epinastine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

-

This compound | C16H15Cl2N3 | CID 20552897 - PubChem. Available at: [Link]

-

What is the mechanism of Epinastine Hydrochloride? - Patsnap Synapse. Available at: [Link]

-

Epinastine Hydrochloride (EENT) Monograph for Professionals - Drugs.com. Available at: [Link]

-

Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]

-

This compound - API Impurities - Alentris Research Pvt. Ltd. Available at: [Link]

-

Synthetic method of epinastine hydrochloride - Eureka | Patsnap. Available at: [Link]

- Synthesis method of epinastine - CN103012408A - Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]

- 6. This compound | C16H15Cl2N3 | CID 20552897 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Pharmacological Profile of 7-Chloro Epinastine Hydrochloride: A Technical Guide to Mechanistic Characterization

An in-depth technical guide by a Senior Application Scientist

Introduction and Strategic Overview

7-Chloro Epinastine Hydrochloride is a chlorinated derivative and a designated process-related impurity of Epinastine Hydrochloride, an established second-generation antihistamine and mast cell stabilizer.[1][2] Its primary application in the pharmaceutical industry is as a high-purity reference standard for the development and validation of analytical methods, ensuring the quality and safety of commercial Epinastine Hydrochloride drug products.[1] The molecule's core is a dibenz[c,f]imidazo[1,5-a]azepine scaffold, with a chlorine atom introduced at the 7-position.[1] This structural modification alters the compound's physicochemical properties, such as size and lipophilicity, when compared to the parent drug, Epinastine.[1]

The parent compound, Epinastine, exhibits a multifaceted mechanism of action, functioning as a potent and direct H1-receptor antagonist, an inhibitor of histamine release from mast cells, and demonstrating activity at several other receptors.[3][4][5][6] Given the structural similarity, it is critical for drug development and safety assessment to fully characterize the pharmacological profile of this compound.

This guide provides a comprehensive experimental framework for researchers and drug development professionals to elucidate the precise mechanism of action of this compound. We will proceed from the foundational hypothesis that its activity mirrors that of Epinastine, outlining the self-validating experimental protocols necessary to confirm its primary target engagement, secondary activities, and receptor selectivity profile.

Core Mechanistic Hypotheses

The pharmacological investigation of this compound is logically centered on three primary hypotheses derived from the known profile of its parent compound.

Primary Target: Histamine H1 Receptor Antagonism

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that, upon binding histamine, primarily couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key event in the allergic response. H1 receptor antagonists are drugs that selectively bind to but do not activate these receptors, thereby blocking the actions of endogenous histamine.[5][7]

Hypothesis: this compound acts as a direct, competitive antagonist or inverse agonist at the histamine H1 receptor, preventing downstream signaling.

Secondary Mechanism: Mast Cell Stabilization

Beyond receptor blockade, a key therapeutic benefit of many modern antihistamines is the stabilization of mast cells.[8] IgE-mediated activation of mast cells leads to their degranulation and the release of a payload of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[4][8] Epinastine is known to effectively inhibit this release.[4][8][9]

Hypothesis: this compound inhibits the antigen-induced degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.

Receptor Selectivity Profile

The clinical utility and side-effect profile of a drug are defined not only by its affinity for the primary target but also by its interactions with other receptors. Epinastine is known to possess some affinity for histamine H2, α1-, α2-adrenergic, and 5-HT2 receptors.[3][5][6][10] Characterizing the selectivity of the 7-chloro analog is crucial for predicting its potential for off-target effects. Second-generation antihistamines are noted for having a higher affinity and selectivity for peripheral H1 receptors and lower binding affinity for cholinergic and α-adrenergic receptors compared to first-generation drugs.[11]

Hypothesis: The addition of the chlorine atom at the 7-position alters the receptor binding profile of the molecule, potentially modifying its selectivity for H1 receptors over other related GPCRs.

Experimental Framework for Mechanistic Validation

To rigorously test these hypotheses, a multi-tiered experimental approach is required, progressing from direct target binding to functional cellular responses.

Workflow 1: Receptor Binding Affinity Determination

Causality and Rationale: The first step is to quantify the direct, physical interaction between this compound and the human H1 receptor. A competitive radioligand binding assay is the gold standard for this determination.[12] This experiment measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known affinity for the receptor. The resulting inhibition constant (Ki) is an intrinsic measure of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: H1 Receptor Competitive Binding Assay [12]

-

Materials:

-

Cell Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the recombinant human histamine H1 receptor.

-

Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).

-

Test Compound: this compound, serially diluted.

-

Reference Compound: Epinastine Hydrochloride, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: 10 µM Mianserin.

-

Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B).

-

-

Procedure:

-

Prepare serial dilutions of 7-Chloro Epinastine HCl and the reference compound in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test/reference compound dilutions.

-

Add 100 µL of H1R-expressing cell membranes (typically 10-20 µg protein/well) to each well.

-

Add 50 µL of [³H]-Mepyramine (final concentration ~1 nM) to initiate the binding reaction.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.

-

Quantify the bound radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

-

Visualization: Radioligand Binding Assay Workflow

Workflow for determining H1 receptor binding affinity (Ki).

Workflow 2: Functional Potency Assessment

Causality and Rationale: While binding affinity (Ki) measures physical interaction, functional potency (IC50) measures the compound's ability to inhibit the biological response triggered by receptor activation. For the H1 receptor, this is typically measured by quantifying the inhibition of histamine-induced intracellular calcium mobilization.[13] This assay provides a direct readout of the compound's antagonistic efficacy in a living cell system, which is a more direct correlate of its in vivo pharmacological effect.

Experimental Protocol: Intracellular Calcium Mobilization Assay [13]

-

Materials:

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human H1 receptor.

-

Culture Medium: Appropriate medium (e.g., F-12 or DMEM) supplemented with FBS and selection antibiotics.

-

Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive fluorescent dye.

-

Agonist: Histamine.

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Instrumentation: Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

-

-

Procedure:

-

Seed the H1R-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight to form a confluent monolayer.

-

Remove the culture medium and load the cells with the calcium indicator dye (e.g., 2 µM Fluo-4 AM in assay buffer) for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of 100 µL in each well.

-

Prepare a plate containing serial dilutions of 7-Chloro Epinastine HCl (the antagonist plate).

-

Prepare a separate plate containing histamine at a concentration that elicits ~80% of the maximal response (EC80) (the agonist plate).

-

Place both the cell plate and the antagonist plate into the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add the test compound from the antagonist plate to the cell plate and incubate for a defined period (e.g., 2.5 to 60 minutes) to assess the onset of action.[13]

-

Following incubation, add histamine from the agonist plate and immediately measure the peak fluorescence intensity, which corresponds to the intracellular calcium concentration.

-

Plot the peak fluorescence response (normalized to control) against the log concentration of the antagonist. Fit the data using a non-linear regression model to determine the IC50 value.

-

Visualization: H1 Receptor Signaling and Point of Antagonism

H1 receptor signaling cascade and the inhibitory action of an antagonist.

Workflow 3: Mast Cell Stabilization Assay

Causality and Rationale: This assay directly tests the hypothesis that this compound can prevent the release of inflammatory mediators, a key secondary mechanism. The experiment involves sensitizing mast cells and then challenging them with an antigen in the presence and absence of the test compound. The amount of histamine released into the supernatant is then quantified as a direct measure of degranulation.

Experimental Protocol: In Vitro Mast Cell Degranulation Assay [9]

-

Materials:

-

Cell Source: Rat peritoneal mast cells (RPMCs) or a cultured mast cell line (e.g., RBL-2H3).

-

Sensitizing Agent: Anti-DNP IgE antibody.

-

Antigen Challenge: DNP-HSA (dinitrophenyl-human serum albumin).

-

Positive Control: Compound 48/80 (a potent mast cell degranulator).

-

Test Compound: this compound, serially diluted.

-

Buffer: Tyrode's buffer.

-

Histamine Quantification: Histamine ELISA kit or a fluorometric assay based on o-phthalaldehyde.

-

-

Procedure:

-

Harvest and purify RPMCs. If using RBL-2H3 cells, culture them to an appropriate density.

-

Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 2-24 hours.

-

Wash the sensitized cells twice with buffer to remove unbound IgE.

-

Resuspend the cells in Tyrode's buffer and pre-incubate them with various concentrations of 7-Chloro Epinastine HCl or vehicle control for 15-30 minutes at 37°C.

-

Initiate degranulation by adding the DNP-HSA antigen (e.g., 100 ng/mL). Include a positive control (Compound 48/80) and a negative control (buffer only).

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Carefully collect the supernatant, which contains the released histamine.

-

To determine the total histamine content, lyse a separate aliquot of cells with Triton X-100 or by sonication.

-

Quantify the histamine concentration in the supernatants and the total cell lysate using a histamine ELISA kit.

-

Calculate the percentage of histamine release for each condition relative to the total histamine content and plot the inhibition of release against the log concentration of the test compound to determine its IC50.

-

Data Interpretation & Structure-Activity Relationship (SAR)

Quantitative Data Summary

The data generated from these workflows should be compiled to create a comprehensive pharmacological profile. For context, data for the parent compound, Epinastine, is included.

| Parameter | Assay | Target/Cell Type | Epinastine HCl | 7-Chloro Epinastine HCl |

| Binding Affinity (Ki) | Radioligand Binding | Human H1 Receptor | ~1.1 nM[9] | To be determined |

| Functional Potency (IC50) | Ca2+ Mobilization | CHO-hH1R Cells | 38 nM (2.5 min pre-inc.)[13] | To be determined |

| Mast Cell Stabilization (IC50) | Histamine Release | Rat Peritoneal Mast Cells | Effective Inhibition[9] | To be determined |

The Impact of 7-Position Chlorination

The introduction of a chlorine atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine ring system is a significant chemical modification.[1] This alteration provides a focal point for structure-activity relationship (SAR) analysis.

-

Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic system. This could influence the pKa of the imidazole amine group and affect the key ionic and hydrogen-bonding interactions within the H1 receptor's binding pocket.

-

Steric and Lipophilic Effects: The chlorine atom increases both the size and lipophilicity of that region of the molecule.[1] This could lead to new, favorable van der Waals or hydrophobic interactions with the receptor, potentially increasing binding affinity (lower Ki). Conversely, it could introduce steric hindrance that weakens the interaction.

-

Pharmacokinetics: Changes in lipophilicity can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to penetrate the blood-brain barrier. Epinastine is noted for its poor penetration of the BBB, contributing to its non-sedating profile.[14][15] The effect of the 7-chloro substitution on this property would be a critical area for further investigation.

Conclusion

This technical guide outlines a robust and logical framework for the complete mechanistic characterization of this compound. By systematically employing receptor binding assays, functional cellular assays, and mast cell stabilization studies, researchers can precisely define its potency, affinity, and mode of action. Understanding the pharmacological impact of the 7-chloro substitution is not only a compelling scientific inquiry but is also essential for its role as a reference standard. The data generated through these workflows will ensure that this compound can be used effectively to validate analytical methods that safeguard the quality, safety, and efficacy of its parent drug, Epinastine Hydrochloride.[1]

References

- Benchchem. Application Notes and Protocols for In Vitro Characterization of Histamine H1 Receptor Antagonists.

- Selleck Chemicals. Epinastine HCl Histamine Receptor inhibitor.

- Benchchem. This compound|CAS 80012-45-9.

- IOVS. In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds.

- PubMed. The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses.

- National Center for Biotechnology Information. Epinastine - StatPearls - NCBI Bookshelf.

- PubChem. This compound | C16H15Cl2N3 | CID 20552897.

- National Center for Biotechnology Information. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction.

- ResearchGate. Predicting and Establishing the Clinical Efficacy of a Histamine H1-Receptor Antagonist.

- RxList. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings.

- Patsnap Synapse. What is the mechanism of Epinastine Hydrochloride?.

- PubChem. Epinastine Hydrochloride | C16H16ClN3 | CID 157313.

- Drugs.com. Epinastine Hydrochloride (EENT) Monograph for Professionals.

- PubMed. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases.

- ResearchGate. A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate.

- DailyMed. Label: EPINASTINE HYDROCHLORIDE solution.

- PharmaCompass.com. Epinastine HCl | Drug Information, Uses, Side Effects, Chemistry.

- National Center for Biotechnology Information. Antihistamines and mast cell stabilisers - Scoping systematic review of treatments for eczema.

- ResearchGate. H1 antagonists: Receptor affinity versus selectivity | Request PDF.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C16H15Cl2N3 | CID 20552897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Epinastine Hydrochloride Ophthalmic Solution (Epinastine Hydrochloride): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. What is the mechanism of Epinastine Hydrochloride? [synapse.patsnap.com]

- 5. Epinastine Hydrochloride | C16H16ClN3 | CID 157313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DailyMed - EPINASTINE HYDROCHLORIDE solution [dailymed.nlm.nih.gov]

- 7. The antiglycation potential of H1 receptor antagonists - in vitro studies in bovine serum albumin model and in silico molecular docking analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. drugs.com [drugs.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. Epinastine: An update of its pharmacology, metabolism, clinical efficacy and tolerability in the treatment of allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Origin of 7-Chloro Epinastine as an Impurity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, potential origins, and analytical methodologies for the identification and control of 7-Chloro Epinastine, a critical impurity in the synthesis of the antihistaminic drug Epinastine. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to offer a self-validating framework for understanding and managing this process-related impurity. We will delve into the mechanistic pathways of its formation, present detailed analytical protocols for its detection, and discuss its relevance within the regulatory landscape defined by international guidelines.

Introduction to Epinastine and the Imperative of Impurity Profiling

Epinastine is a second-generation antihistamine and mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic efficacy is attributed to its high selectivity for the H1 receptor and its inability to cross the blood-brain barrier, thus minimizing sedative side effects.[1] The chemical structure of Epinastine is (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine.[1]

In the realm of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can potentially alter the drug's pharmacological profile, introduce toxicity, or reduce its stability. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, such as ICH Q3A(R2) for new drug substances, mandate stringent control over impurities.[2][3] This necessitates a thorough understanding of the impurity profile of any API, including the identification, characterization, and toxicological evaluation of any species present at or above the identification threshold.[3]

7-Chloro Epinastine has been identified as a process-related impurity in the synthesis of Epinastine. Its presence underscores the importance of a robust process development and control strategy to ensure the final drug product meets the required quality standards. This guide will explore the likely synthetic origins of this impurity and provide the necessary technical details for its effective management.

The Discovery and Characterization of 7-Chloro Epinastine

The presence of 7-Chloro Epinastine as an impurity is primarily discovered through rigorous analytical testing of Epinastine drug substances. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the workhorse technique for routine purity analysis, while Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown peaks.

Table 1: Physicochemical Properties of Epinastine and 7-Chloro Epinastine

| Property | Epinastine | 7-Chloro Epinastine Hydrochloride |

| Chemical Name | (RS)-3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine | 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine hydrochloride |

| Molecular Formula | C₁₆H₁₅N₃ | C₁₆H₁₅Cl₂N₃ (as HCl salt) |

| Molecular Weight | 249.32 g/mol | 320.22 g/mol (as HCl salt) |

| CAS Number | 80012-43-7 | 80012-45-9, 1216548-20-7 |

The structural difference, a single chlorine atom on the dibenzo[b,e]azepine ring system, results in a discernible mass shift in the mass spectrum, allowing for its unambiguous identification when analyzed by LC-MS.

The Origin of 7-Chloro Epinastine: A Process-Related Impurity

The formation of 7-Chloro Epinastine is intrinsically linked to the synthetic pathway of Epinastine. A critical examination of the published synthesis routes reveals the frequent use of chlorinated intermediates, which are the primary source of the chlorine atom that is ultimately incorporated into the impurity.

Key Chlorinated Intermediates in Epinastine Synthesis

Several patented synthetic routes for Epinastine commence with or generate chlorinated precursors. A common and crucial intermediate is 6-(chloromethyl)-11H-dibenzo[b,e]azepine .[2][3] This intermediate is then subjected to a series of reactions to build the imidazole ring and introduce the amino group.

Another synthetic approach starts from 2-aminobenzophenone and utilizes 2-chloroacetyl chloride in an acylation step to form N-(2-benzylphenyl)-2-chloroacetamide, which is then cyclized.[3] The presence of these highly reactive chlorinated compounds in the reaction mixture creates the potential for unintended side reactions.

Proposed Mechanism of Formation: Electrophilic Aromatic Substitution

The most plausible mechanism for the formation of 7-Chloro Epinastine is an electrophilic aromatic substitution reaction on the electron-rich dibenzo[b,e]azepine ring system.

-

Generation of the Electrophile: The chlorinating agent is likely a source of an electrophilic chlorine species (Cl⁺ or a polarized chlorine atom). This can arise from the chlorinated reagents used in the synthesis, such as phosphorus oxychloride (POCl₃) which is sometimes used for cyclization and chlorination steps in the synthesis of similar heterocyclic systems, or even from residual 2-chloroacetyl chloride under certain conditions.[4]

-

Electrophilic Attack: The dibenzo[b,e]azepine ring is susceptible to electrophilic attack. The position of the substitution (regioselectivity) is directed by the existing substituents on the aromatic rings. The nitrogen atom in the azepine ring and the fused benzene rings influence the electron density distribution. The 7-position is one of the potential sites for electrophilic attack.

-

Aromatization: Following the electrophilic attack, a proton is eliminated from the ring to restore aromaticity, resulting in the formation of the 7-chloro substituted dibenzo[b,e]azepine core structure.

This side reaction can occur either on an intermediate before the formation of the final Epinastine molecule or, less likely, on the Epinastine molecule itself if a source of electrophilic chlorine is present in the final steps of the synthesis or during workup.

Diagram 1: Proposed Origin of 7-Chloro Epinastine.

Analytical Methodologies for Detection and Quantification

A robust, validated analytical method is essential for the routine monitoring and control of 7-Chloro Epinastine. A stability-indicating HPLC method is the preferred approach.

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method with UV detection is suitable for the quantification of Epinastine and the separation of its impurities.

Experimental Protocol: HPLC-UV Method for Epinastine and Impurities

-

Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

-

Mobile Phase: A gradient elution is typically employed for optimal separation.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.01 M potassium dihydrogen phosphate, pH adjusted to 5.2 with phosphoric acid).[5]

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more nonpolar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: 254 nm.[5]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve the Epinastine drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Data Presentation: Representative Chromatographic Data

| Compound | Retention Time (min) (Approximate) |

| Epinastine | 8.5 |

| 7-Chloro Epinastine | 10.2 |

Note: Retention times are illustrative and will vary depending on the specific chromatographic conditions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive identification and structural confirmation, LC-MS/MS is the gold standard.

Experimental Protocol: LC-MS/MS for Impurity Identification

-

LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and high-resolution separations.

-

Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode is typically used for Epinastine and its analogues.

-

MS Scan Mode: Full scan mode for initial detection and product ion scan (MS/MS) mode for structural elucidation.

-

Collision Energy: Optimized to induce characteristic fragmentation of the parent ions.

The fragmentation pattern of 7-Chloro Epinastine in the MS/MS spectrum will show a characteristic isotopic pattern for the chlorine atom, further confirming its identity.

Diagram 2: Analytical Workflow for 7-Chloro Epinastine.

Regulatory Context and Control Strategy

The presence of 7-Chloro Epinastine must be controlled within the limits set by regulatory guidelines.

-

ICH Q3A(R2): This guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[2] For an impurity like 7-Chloro Epinastine, if it is present above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g/day), its structure must be elucidated.[3] If it exceeds the qualification threshold (typically 0.15% for a maximum daily dose of ≤ 2g/day), it must be assessed for its toxicological potential.[3]

A robust control strategy for 7-Chloro Epinastine involves:

-

Understanding the Formation Mechanism: By pinpointing the specific step and conditions that lead to its formation, the synthesis process can be optimized to minimize this side reaction. This may involve adjusting reaction temperature, time, stoichiometry of reagents, or the choice of chlorinating agent.

-

Setting Appropriate Specifications: Based on batch data and toxicological assessments, a specification limit for 7-Chloro Epinastine in the final Epinastine API should be established and justified.

-

Routine Monitoring: The validated HPLC method should be used for routine quality control testing of all batches of Epinastine to ensure compliance with the established specification.

Conclusion

7-Chloro Epinastine is a known process-related impurity in the synthesis of Epinastine, likely arising from an electrophilic aromatic substitution side reaction involving chlorinated intermediates. Its effective control is a testament to a well-understood and optimized manufacturing process. By employing robust analytical methodologies such as HPLC-UV for routine monitoring and LC-MS/MS for definitive identification, pharmaceutical manufacturers can ensure the purity, safety, and efficacy of Epinastine drug products. This in-depth understanding of impurity formation and control is a cornerstone of modern pharmaceutical development and is essential for meeting the stringent requirements of global regulatory agencies.

References

-

ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. October 2006. [Link]

-

Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

- CN112028897A - Synthesis method of epinastine hydrochloride.

-

A VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR EPINASTINE HCl IN BULK DRUG. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Epinastine. Wikipedia. [Link]

- CN103012408A - Synthesis method of epinastine.

-

A Facile Synthesis of Epinastine HCl via Dehydroepinastine Intermediate. ResearchGate. [Link]

Sources

Methodological & Application

7-Chloro Epinastine Hydrochloride analytical method development

Application Notes and Protocols

Topic: Development and Validation of a Stability-Indicating RP-HPLC Method for 7-Chloro Epinastine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a critical process-related impurity and potential degradant of Epinastine Hydrochloride, an established H1-receptor antagonist.[1] Ensuring the safety and efficacy of the final Epinastine drug product necessitates rigorous control over its impurity profile. This application note provides a comprehensive, science-driven guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound. The protocols herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly Q14 for Analytical Procedure Development and Q2(R2) for Validation of Analytical Procedures, to ensure regulatory compliance and data integrity.[2][3]

Foundational Strategy: Pre-Development and Analyte Characterization

A successful analytical method is built upon a thorough understanding of the analyte's physicochemical properties. Rushing into chromatographic experimentation without this knowledge often leads to significant delays and suboptimal results. This compound, as a chlorinated derivative of Epinastine, possesses distinct properties that influence methodological choices.[1]

Key Analyte Properties:

| Property | Value / Information | Significance for Method Development |

| Chemical Name | 7-Chloro-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepin-3-amine Hydrochloride[4] | The structure contains a rigid dibenzazepine core with a basic amine group, making it suitable for reversed-phase chromatography with acidic mobile phases to ensure consistent protonation and good peak shape. |

| Molecular Formula | C₁₆H₁₅Cl₂N₃[5] | Provides the basis for calculating the molecular weight. |

| Molecular Weight | ~320.2 g/mol [1][5] | Essential for preparing standard solutions of known molarity and for mass spectrometry identification if required. |

| UV Absorbance | Inherits the chromophoric system of the Epinastine core. | Existing methods for Epinastine HCl show strong absorbance in the 220-262 nm range, suggesting a suitable wavelength for UV detection.[6][7][8] |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, acetonitrile) and aqueous acidic solutions. | Guides the selection of an appropriate diluent for sample and standard preparation, ensuring complete dissolution and compatibility with the mobile phase. |

Expert Rationale: The introduction of a chlorine atom at the 7-position increases the molecule's lipophilicity compared to the parent drug, Epinastine.[1] This subtle change can alter its retention behavior on a reversed-phase column, a key consideration when adapting methods developed for Epinastine. The primary goal is to develop a method that not only quantifies 7-Chloro Epinastine HCl but can also resolve it from the parent API and other potential degradation products.

Core Methodology: Stability-Indicating RP-HPLC Method Development

The objective is to develop a stability-indicating method, which is defined by its ability to accurately measure the analyte of interest, free from interference from degradation products, excipients, and other impurities.[9] An RP-HPLC method with UV detection is the industry standard for this application due to its specificity, robustness, and accessibility.

Chromatographic System Selection

The selection of the column and mobile phase is the most critical aspect of method development.

-

Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is the logical starting point. Its non-polar nature provides effective retention for moderately non-polar compounds like 7-Chloro Epinastine HCl. A standard dimension (e.g., 250 mm x 4.6 mm, 5 µm particle size) offers a good balance of efficiency and backpressure.[6][10]

-

Mobile Phase: A combination of an acidic buffer and an organic modifier is required.

-

Aqueous Component (Buffer): An acidic pH (typically between 3 and 5) is crucial to suppress the silanol activity on the column packing and to ensure the analyte, a basic compound, is in a single protonated state. This leads to sharp, symmetrical peaks. A phosphate or acetate buffer is a common and robust choice.[6][7]

-

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.

-

Elution Mode: A gradient elution is recommended initially. It allows for the screening of a wide range of solvent strengths to determine the optimal conditions and ensures that any late-eluting, highly retained degradants are cleared from the column.[6]

-

Proposed Starting HPLC Conditions

This table summarizes a scientifically sound starting point for method development, based on established methods for the parent compound, Epinastine HCl.[6][7][11]

| Parameter | Recommended Starting Condition | Rationale |

| Stationary Phase | Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent | Provides excellent resolving power and is a common, reliable choice for this type of analyte. |

| Mobile Phase A | 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄), pH adjusted to 4.5 with o-phosphoric acid | Buffers the system to ensure reproducible retention times and good peak symmetry for the basic analyte. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Common organic modifier providing good elution strength and low UV absorbance. |

| Elution Mode | Gradient | To be determined (e.g., Start at 20% B, ramp to 80% B over 20 minutes) to effectively separate the main peak from all potential degradants. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |

| Detection Wavelength | 254 nm | A common detection wavelength for Epinastine and its derivatives, offering good sensitivity.[6][10] A photodiode array (PDA) detector is highly recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overload. |

| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample compatibility with the initial mobile phase conditions, preventing peak distortion. |

Experimental Protocol 1: HPLC Method Development Workflow

This protocol outlines a systematic approach to optimizing the separation.

Objective: To achieve a baseline resolution (Rs > 2) between 7-Chloro Epinastine HCl, Epinastine HCl (if present), and all degradation products.

Materials:

-

This compound Reference Standard

-

Epinastine Hydrochloride Reference Standard

-

HPLC Grade Acetonitrile, Water, KH₂PO₄, and o-phosphoric acid

-

Calibrated analytical balance, pH meter, and volumetric glassware

Procedure:

-

System Preparation: Set up the HPLC system according to the starting conditions in the table above. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 100 µg/mL) in the sample diluent.

-

Initial Injection: Inject the standard solution and record the chromatogram. Note the retention time, peak shape (tailing factor), and theoretical plates.

-

Gradient Optimization:

-

If the peak elutes too early, decrease the initial concentration of Mobile Phase B.

-

If the peak elutes too late, increase the initial concentration of Mobile Phase B.

-

Adjust the gradient slope (the rate of change of %B over time) to improve the separation between closely eluting peaks. A shallower gradient provides better resolution.

-

-

pH Optimization: If peak tailing is observed, adjust the pH of Mobile Phase A. A slight decrease in pH (e.g., to 3.5) can sometimes improve the peak shape for basic compounds.

-

Confirmation: Once a suitable method is developed with the reference standard, it must be challenged with samples from forced degradation studies to confirm its stability-indicating nature.

Caption: HPLC Method Development Workflow.

Protocol 2: Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[12] The goal is to intentionally degrade the drug substance to generate potential impurities and demonstrate that the analytical method can separate them from the intact drug. The ICH Q1A(R2) guideline provides the framework for these studies.[12][13] The target degradation is typically 5-20%, as excessive degradation can lead to secondary products not relevant to formal stability.[12][14]

Procedure:

-

Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 N HCl. Heat at 60°C for 48 hours.[6] Before analysis, cool and neutralize with an equivalent amount of 0.1 N NaOH.

-

Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.02 N NaOH. Heat at 60°C for 2 hours.[6] Before analysis, cool and neutralize with an equivalent amount of 0.02 N HCl.

-

Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Store at room temperature for 48 hours.[6]

-

Thermal Degradation: Store a sample of the solid drug substance in an oven at 60°C for 7 days.[6] Dissolve in diluent for analysis.

-

Photolytic Degradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

-

Sample Analysis: Dilute all stressed samples to a final target concentration (e.g., 100 µg/mL) with the sample diluent and inject into the HPLC system.

-

Data Evaluation:

-

Analyze each chromatogram to ensure the main 7-Chloro Epinastine HCl peak is well-resolved from all degradation peaks.

-

Use a PDA detector to perform peak purity analysis on the parent peak in each stressed sample to confirm it is spectrally homogeneous.

-

Calculate the mass balance to account for the drug and all degradation products. The sum should be close to 100%.[6]

-

Caption: Forced Degradation Study Workflow.

Method Validation Protocol

Once the method is developed and proven to be stability-indicating, it must be formally validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[15][16][17]

Validation Parameters and Acceptance Criteria:

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). | Peak for 7-Chloro Epinastine HCl is pure (passes peak purity test) and is resolved from all other peaks (Resolution > 2). |

| Linearity | To show a direct proportional relationship between concentration and analytical response over a defined range. | Correlation coefficient (r²) ≥ 0.999 over a range of 80-120% of the target concentration. |